Cas no 2104043-88-9 (1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)-)

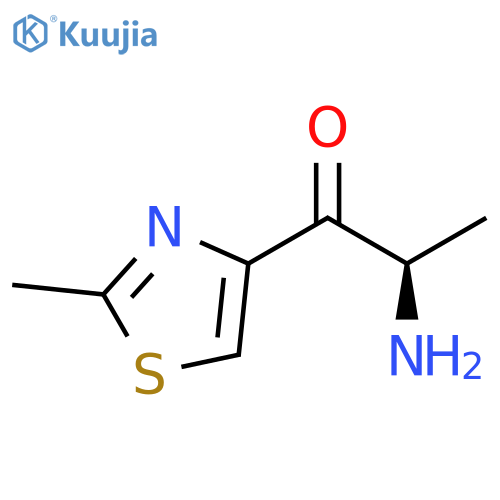

2104043-88-9 structure

商品名:1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)-

CAS番号:2104043-88-9

MF:C7H10N2OS

メガワット:170.232100009918

CID:5292622

1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)- 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)-

-

- インチ: 1S/C7H10N2OS/c1-4(8)7(10)6-3-11-5(2)9-6/h3-4H,8H2,1-2H3/t4-/m1/s1

- InChIKey: UFVFWPMHYIUNBC-SCSAIBSYSA-N

- ほほえんだ: C(C1=CSC(C)=N1)(=O)[C@H](N)C

1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-798501-2.5g |

(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |

2104043-88-9 | 95% | 2.5g |

$2071.0 | 2024-05-21 | |

| Enamine | EN300-798501-0.05g |

(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |

2104043-88-9 | 95% | 0.05g |

$888.0 | 2024-05-21 | |

| Enamine | EN300-798501-0.1g |

(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |

2104043-88-9 | 95% | 0.1g |

$930.0 | 2024-05-21 | |

| Enamine | EN300-798501-1.0g |

(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |

2104043-88-9 | 95% | 1.0g |

$1057.0 | 2024-05-21 | |

| Enamine | EN300-798501-0.5g |

(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |

2104043-88-9 | 95% | 0.5g |

$1014.0 | 2024-05-21 | |

| Enamine | EN300-798501-0.25g |

(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |

2104043-88-9 | 95% | 0.25g |

$972.0 | 2024-05-21 | |

| Enamine | EN300-798501-10.0g |

(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |

2104043-88-9 | 95% | 10.0g |

$4545.0 | 2024-05-21 | |

| Enamine | EN300-798501-5.0g |

(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |

2104043-88-9 | 95% | 5.0g |

$3065.0 | 2024-05-21 |

1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)- 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2104043-88-9 (1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)-) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 249916-07-2(Borreriagenin)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量